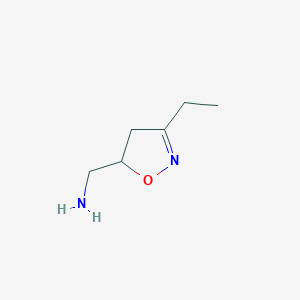
p-Nitrophenyl beta-d-ribofuranoside
Übersicht
Beschreibung
p-Nitrophenyl beta-d-ribofuranoside: is a chemical compound with the molecular formula C11H13NO7 and a molecular weight of 271.22 g/mol . It is a derivative of ribose, a naturally occurring sugar, and features a nitrophenyl group attached to the ribofuranoside moiety. This compound is often used in biochemical research and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl beta-d-ribofuranoside typically involves the glycosylation of ribose with p-nitrophenol. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the glycosidic bond. Common reagents used in this synthesis include p-toluenesulfonic acid or trifluoroacetic acid as catalysts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: p-Nitrophenyl beta-d-ribofuranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield p-nitrophenol and ribose under acidic or enzymatic conditions.
Oxidation: It can be oxidized to form corresponding nitro derivatives.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic catalysis.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: p-Nitrophenol and ribose.
Oxidation: Nitro derivatives of the ribofuranoside.
Substitution: Substituted nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
p-Nitrophenyl beta-d-ribofuranoside has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study glycosidase activity.
Molecular Biology: Employed in the study of ribose metabolism and nucleoside analogs.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of more complex molecules and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of p-Nitrophenyl beta-d-ribofuranoside involves its interaction with specific enzymes or molecular targets. For example, in enzyme assays, the compound is hydrolyzed by glycosidases, releasing p-nitrophenol, which can be quantitatively measured. This reaction helps in understanding enzyme kinetics and substrate specificity .
Vergleich Mit ähnlichen Verbindungen
- p-Nitrophenyl beta-d-glucopyranoside
- p-Nitrophenyl beta-d-galactopyranoside
- p-Nitrophenyl alpha-l-fucopyranoside
- p-Nitrophenyl alpha-l-arabinofuranoside
Comparison: p-Nitrophenyl beta-d-ribofuranoside is unique due to its ribose moiety, which distinguishes it from other nitrophenyl glycosides that contain different sugar units. This uniqueness makes it particularly useful in studying ribose-specific biochemical pathways and enzyme activities .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYBTBDYZXISX-GWOFURMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974897 | |
| Record name | 4-Nitrophenyl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59495-69-1 | |
| Record name | 4-Nitrophenyl pentofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(5R,6S,9S,11R,13S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol](/img/structure/B7821340.png)
![(5R,6S,9S,11R,13S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7821341.png)


![sodium;2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B7821364.png)

![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate](/img/structure/B7821370.png)


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7821403.png)
